molecular formula C17H18N2O2S2 B2909952 3-(2-methoxyethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326914-56-0

3-(2-methoxyethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2909952
CAS No.: 1326914-56-0
M. Wt: 346.46
InChI Key: VPVVRCQLEKDKSU-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H18N2O2S2 and its molecular weight is 346.46. The purity is usually 95%.
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Biological Activity

The compound 3-(2-methoxyethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • SMILES Representation : COCCn1c(SCc2cccc(c2)C)nc2c(c1=O)scc2

Antitumor Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor activity against various cancer cell lines. The compound has been evaluated for its effectiveness against multiple types of cancer cells, including:

  • Cell Lines Tested :
    • NCI-H1975 (lung cancer)
    • A549 (lung cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • SU-DHL-6 (lymphoma)

The results indicated that the compound exhibits notable inhibitory effects on cell proliferation. For instance, it has shown IC50 values comparable to established anticancer agents.

Cell Line IC50 (μM) Mechanism of Action
SU-DHL-60.55Induces apoptosis and inhibits migration
A5491.68EGFR inhibition
MDA-MB-231Comparable to PTXInhibits VEGF and EGFR signaling pathways

The biological mechanisms through which this compound exerts its effects include:

  • EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, leading to reduced tumor growth.
  • Inhibition of Cell Migration : The compound significantly reduces the migratory capacity of cancer cells, which is crucial for metastasis.

Structure-Activity Relationship (SAR)

SAR studies have been conducted to identify the functional groups that enhance biological activity. Modifications to the thienopyrimidine core and substituents such as methoxyethyl and methylbenzyl groups have been shown to influence potency and selectivity.

Key Findings from SAR Studies:

  • The presence of the methoxyethyl group enhances solubility and bioavailability.
  • The methylbenzyl substituent contributes to improved binding affinity for target proteins involved in tumor progression.

Case Studies

Several case studies highlight the efficacy of thieno[3,2-d]pyrimidine derivatives:

  • Study on SU-DHL-6 Cells : Treatment with the compound resulted in a significant decrease in cell viability and induced morphological changes indicative of apoptosis.
    "The compound significantly affected lymphoma cell morphology and induced apoptosis in a concentration-dependent manner" .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to control groups.

Properties

IUPAC Name

3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-12-4-3-5-13(10-12)11-23-17-18-14-6-9-22-15(14)16(20)19(17)7-8-21-2/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVVRCQLEKDKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CCOC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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